

Theoretical Investigations of 2-Amino-5-bromobenzothiazole: A Computational Chemistry Perspective

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Compound of Interest

Compound Name: 2-Amino-5-bromobenzothiazole

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-bromobenzothiazole is a heterocyclic compound of significant interest in medicinal chemistry due to the established biological activities of the 2-aminobenzothiazole scaffold. Theoretical studies, employing computational chemistry methods, are crucial for understanding its molecular structure, electronic properties, and reactivity, thereby guiding the design and development of novel therapeutic agents. While dedicated, in-depth theoretical publications specifically on **2-Amino-5-bromobenzothiazole** are not prevalent in existing literature, this guide outlines the standard computational methodologies and expected outcomes from such a study. We draw upon established theoretical frameworks and data from closely related analogs, such as 2-amino-5-bromobenzoic acid and its esters, to present a comprehensive overview of the valuable insights that can be gained through in silico analysis. This whitepaper details the protocols for geometry optimization, vibrational frequency analysis, frontier molecular orbital analysis, and molecular docking, providing a foundational guide for researchers engaging in the computational study of this important molecule.

Introduction

The benzothiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and

anti-inflammatory properties. The 2-aminobenzothiazole core, in particular, is a privileged structure found in numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding **2-Amino-5-bromobenzothiazole**, modulates the electronic and steric properties of the molecule, potentially influencing its biological target interactions and metabolic stability.

Theoretical studies using quantum chemical methods like Density Functional Theory (DFT) provide a powerful, non-experimental approach to elucidate the fundamental characteristics of a molecule. These studies can predict molecular geometry, vibrational spectra (FT-IR and FT-Raman), electronic properties (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the nature of intramolecular interactions. Such data is invaluable for understanding structure-activity relationships (SAR), predicting reactivity, and designing more potent and selective drug candidates.

This guide will detail the standard workflow and methodologies for a comprehensive theoretical investigation of **2-Amino-5-bromobenzothiazole**.

Computational Methodology

A robust theoretical study of **2-Amino-5-bromobenzothiazole** would typically involve a multi-step computational workflow. The primary method of choice is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation.

Experimental Protocol:

- Software: Gaussian, ORCA, or similar quantum chemistry software packages.
- Method: Density Functional Theory (DFT).
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional.

- **Basis Set:** 6-311++G(d,p) is a common choice, providing a flexible description of the electron distribution, including polarization and diffuse functions, which are important for describing non-covalent interactions.
- **Environment:** Calculations are typically performed in the gas phase to represent an isolated molecule. Solvent effects (e.g., in water or ethanol) can be modeled using implicit solvent models like the Polarization Continuum Model (PCM).
- **Verification:** The optimized geometry is confirmed as a true energy minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.

The output of this calculation provides key geometrical parameters. While specific data for **2-Amino-5-bromobenzothiazole** is not published, Table 1 presents analogous data for a structurally similar molecule, Methyl 2-amino-5-bromobenzoate, to illustrate the expected results.[\[1\]](#)

Data Presentation: Optimized Geometrical Parameters

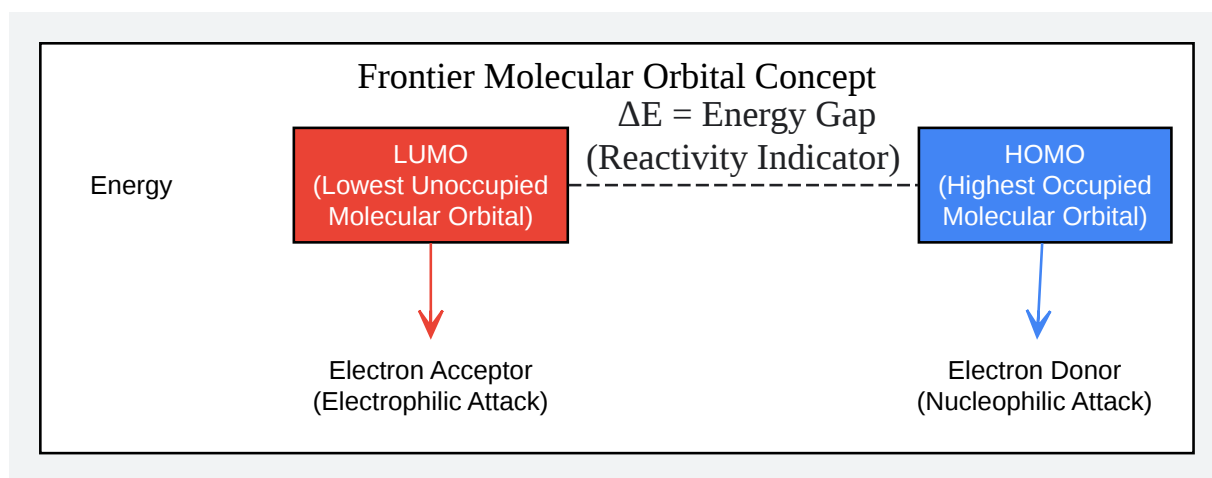
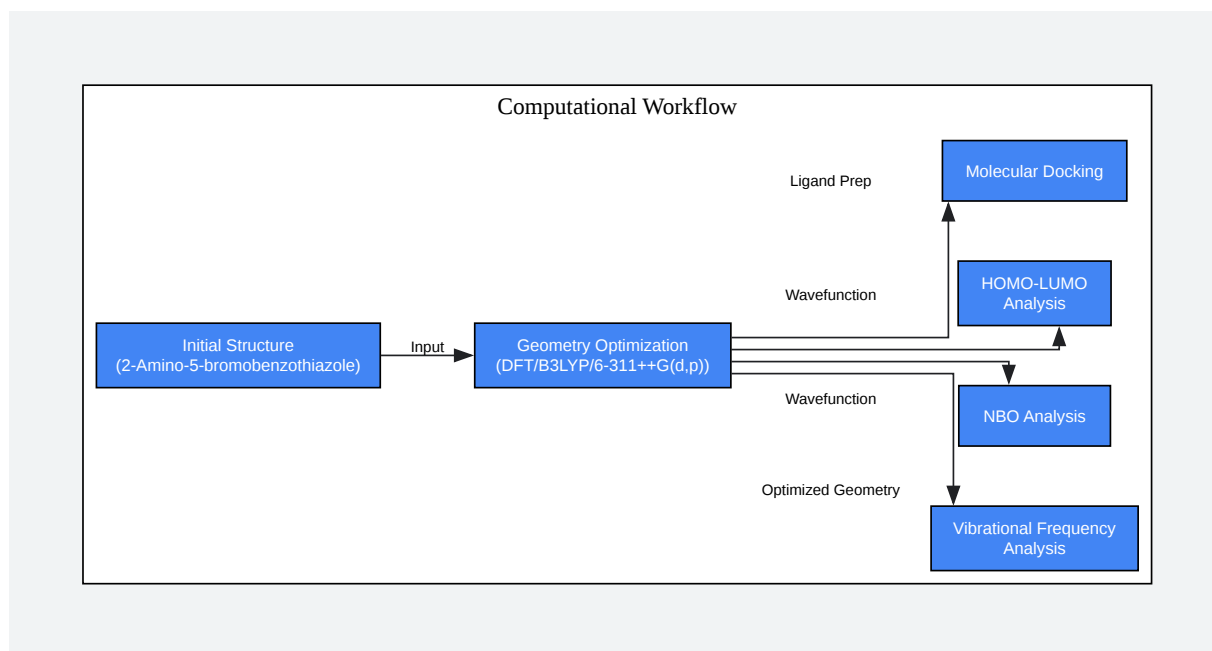
Disclaimer: The following data is for Methyl 2-amino-5-bromobenzoate, a structurally related molecule, and is presented for illustrative purposes to show the typical output of a geometry optimization calculation.

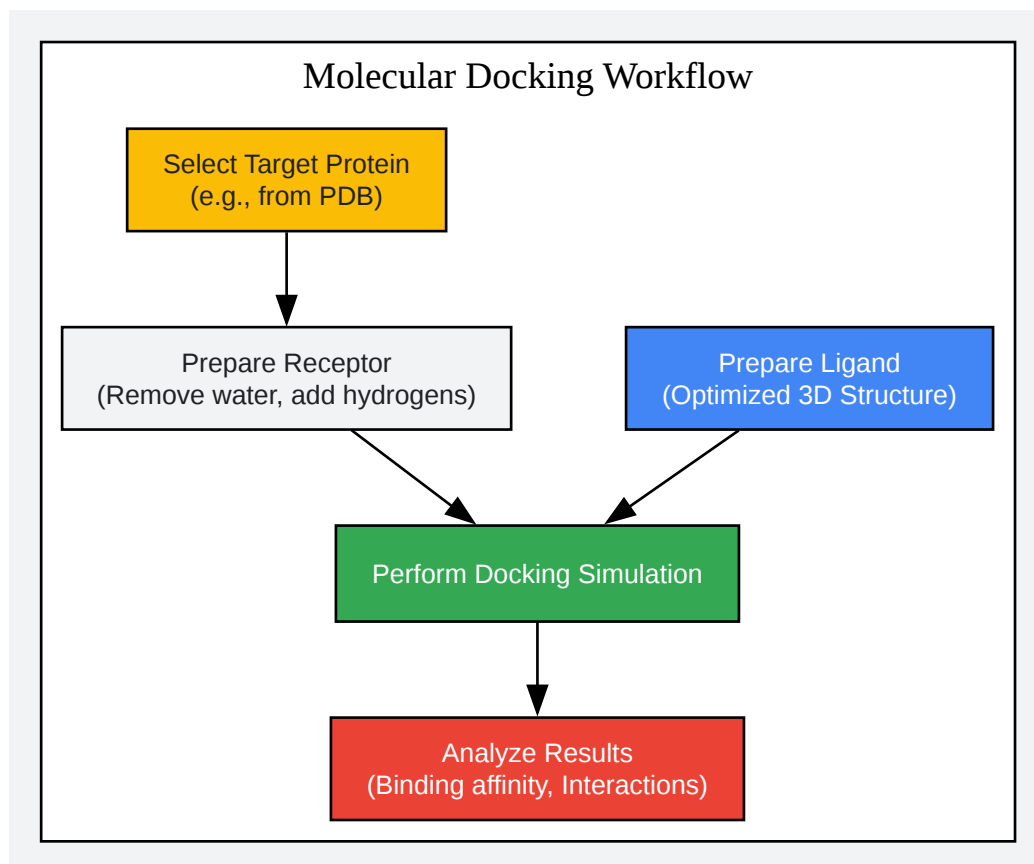
Table 1: Selected Optimized Geometrical Parameters for Methyl 2-amino-5-bromobenzoate (Illustrative)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C-Br	1.895	C-C-Br	119.5
C-N (amino)	1.375	C-C-N	122.1
C=O	1.220	O=C-O	124.8

| C-O | 1.350 | C-O-C | 116.2 |

Data adapted from studies on related compounds for illustrative purposes.[\[1\]](#)





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References

- 1. Molecular structure, vibrational spectra, first order hyper polarizability, NBO and HOMO-LUMO analysis of 2-amino-5-bromo-benzoic acid methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
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